Trehalose C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

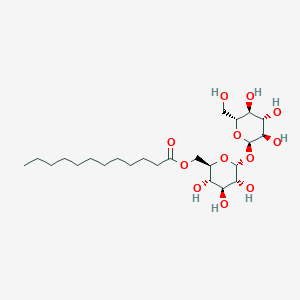

C24H44O12 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |

InChI Key |

LISGDTVWONGLJR-VUBMMQFPSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Trehalose C12?

An In-depth Technical Guide to the Chemical Structure of Trehalose (C12H22O11)

Introduction

Trehalose is a naturally occurring, non-reducing disaccharide composed of two D-glucose units.[1] First discovered in 1832 in an ergot of rye, it is found in a wide variety of organisms, including bacteria, fungi, yeasts, insects, and plants.[2][3] Trehalose is known for its exceptional ability to protect biological structures against various environmental stresses such as dehydration, freezing, and oxidative stress. This protective capacity is attributed to its unique chemical structure and properties. This guide provides a detailed technical overview of the chemical structure of trehalose, its physicochemical properties, its role in cellular signaling, and the experimental methodologies used for its characterization.

Chemical Structure and Isomerism

Trehalose, with the molecular formula C12H22O11, consists of two glucose molecules linked by a glycosidic bond.[4] The most common and naturally occurring isomer is α,α-trehalose.[2]

α,α-Trehalose: The Natural Isomer

The systematic IUPAC name for α,α-trehalose is α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. The defining feature of this molecule is the α,α-1,1-glycosidic linkage that joins the anomeric carbons of the two glucose units. This linkage makes trehalose highly resistant to acid hydrolysis and enzymatic degradation, contributing to its stability. Unlike reducing sugars, the anomeric carbons in trehalose are involved in the glycosidic bond, meaning it does not have a free aldehyde or ketone group and thus does not exhibit reducing properties.

Other Stereoisomers

While α,α-trehalose is the isomer found in living organisms, two other stereoisomers exist:

-

α,β-trehalose (Neotrehalose): In this isomer, the two glucose units are joined by an α,β-1,1-glycosidic bond.

-

β,β-trehalose (Isotrehalose): Here, the linkage between the two glucose units is a β,β-1,1-glycosidic bond.

Neither of these isomers has been isolated from living organisms, though isotrehalose has been identified in starch hydrolysates. The α,α isomer is the most thermodynamically and kinetically stable of the three.

Caption: Chemical structures of the three stereoisomers of trehalose.

Physicochemical Properties

The unique 1,1-glycosidic bond of trehalose confers distinct physical and chemical properties. The quantitative data for trehalose are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C12H22O11 | |

| Molar Mass (Anhydrous) | 342.30 g/mol | |

| Molar Mass (Dihydrate) | 378.33 g/mol | |

| Systematic IUPAC Name | (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

| Melting Point | 97 °C (Dihydrate), 203 °C (Anhydrous) | |

| Solubility in Water | Highly soluble, solubility increases significantly with temperature. | |

| Appearance | White to off-white crystalline powder. | |

| Taste | Sweet, approximately 45% of the sweetness of sucrose. |

Role in Cellular Signaling: Autophagy Induction

Trehalose is recognized as an inducer of autophagy, a cellular process for degrading and recycling cellular components, which is often independent of the mTOR (mechanistic target of rapamycin) signaling pathway. The primary mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

The proposed signaling pathway is as follows:

-

Trehalose is taken up by cells via endocytosis and accumulates in the endolysosomal system.

-

This accumulation leads to a mild lysosomal stress, characterized by a slight elevation in lysosomal pH.

-

This lysosomal stress, in some cases through the inactivation of mTORC1, triggers the activation of TFEB. In other contexts, this activation can occur independently of mTOR.

-

Activated TFEB translocates from the cytoplasm to the nucleus.

-

In the nucleus, TFEB promotes the transcription of genes involved in autophagy and lysosome biogenesis, leading to an enhanced autophagic flux.

Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.

Experimental Protocols for Structural Characterization

The structural elucidation and quantification of trehalose involve a combination of chromatographic and spectroscopic techniques. A general workflow is outlined below.

Sample Preparation and Isolation

For biological samples, trehalose must first be extracted and purified. This typically involves cell lysis, followed by separation techniques like hydrophilic interaction liquid chromatography (HILIC) to isolate the disaccharide from other cellular components.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of trehalose. The NMR spectrum of α,α-trehalose is characteristic of a molecule with two identical α-D-glucosyl residues, indicating a plane of symmetry.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for detecting and quantifying trehalose. In LC-MS/MS, selected reaction monitoring (SRM) is often used for precise quantification.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of trehalose in its crystalline form. X-ray diffraction studies have been performed on both the dihydrate and anhydrous forms of trehalose, revealing detailed information about bond angles, lengths, and the overall molecular conformation.

Quantification

Beyond MS-based methods, enzymatic assays can be used for quantification. These assays typically use the enzyme trehalase to hydrolyze trehalose into two glucose molecules, which are then quantified using a glucose assay.

Caption: A generalized experimental workflow for the analysis of trehalose.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Trehalose activates autophagy to alleviate cisplatin-induced chronic kidney injury by targeting the mTOR-dependent TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to the Physicochemical Properties of α-D-Glucopyranosyl-α-D-glucopyranoside Monododecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, a mono-acylated derivative of the naturally occurring disaccharide trehalose, is a nonionic surfactant of significant interest in the pharmaceutical and biotechnology sectors. Its unique structure, combining the biocompatible and stabilizing properties of trehalose with the surface-active nature of a dodecanoyl (lauroyl) chain, imparts a range of desirable physicochemical characteristics. This technical guide provides an in-depth overview of these properties, including its surface activity, thermal behavior, and self-assembly in aqueous solutions. Detailed experimental protocols for the characterization of these properties are also presented to facilitate reproducible research and development.

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is renowned for its exceptional bioprotective capabilities, enabling organisms to withstand extreme environmental stresses such as desiccation and freezing.[1][2] The esterification of trehalose with fatty acids yields a class of nonionic biosurfactants that retain the beneficial attributes of the parent sugar while gaining amphiphilicity. α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, also known as trehalose monododecanoate or trehalose monolaurate, is a prominent member of this class. Its potential applications are vast, ranging from the stabilization of protein formulations and drug delivery systems to its use in cosmetics and food products.[3][4] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.

Physicochemical Properties

The physicochemical properties of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate are summarized below. These properties are crucial for predicting its behavior in various formulations and biological systems.

General Properties

| Property | α-D-Glucopyranosyl-α-D-glucopyranoside (Trehalose) | α-D-Glucopyranosyl-α-D-glucopyranoside Monododecanoate | Reference |

|---|---|---|---|

| Molecular Formula | C12H22O11 | C24H44O12 | |

| Molecular Weight (g/mol) | 342.30 | 524.60 (Calculated) | |

| Appearance | White or off-white crystalline powder | Data not available | |

| Solubility | Soluble in water; slightly soluble in methanol; almost insoluble in ethanol. | Water solubility is temperature-dependent; forms micelles above CMC. |

Surface Activity

As an amphiphilic molecule, α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate exhibits significant surface activity, which is critical for its function as a surfactant and emulsifier.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Approximately 0.001-0.01% (m/V) for 6-O-monolauroyl-α,α-trehalose | Aqueous solution | |

| Surface Tension at CMC | Data not explicitly available for monododecanoate; trehalose decanoate mixtures show values around 28 mN/m. | 20 °C | |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated values for trehalose fatty acid esters vary with acyl chain length. | Calculated using Griffin's equation. |

Thermal Properties

The thermal stability and phase behavior of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate are important considerations for processing and storage.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Tm) of Trehalose | 203 °C (anhydrous) | DSC | |

| Glass Transition Temperature (Tg) of Trehalose | 114 °C | DSC | |

| Thermal Decomposition | Trehalose dihydrate shows dehydration around 100°C and 122°C, with decomposition of the anhydrate above 211°C. | DSC/TGA | |

| Thermal Stability of Trehalose Esters | Oleogels based on trehalose esters exhibit high thermal stability, with gel-to-sol transition temperatures often above 100°C. | DSC |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is determined as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous solutions of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate with varying concentrations, ensuring the range covers the expected CMC. Use high-purity water as the solvent.

-

Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions. The Wilhelmy plate or Du Noüy ring method can be used.

-

Measurement: For each concentration, measure the surface tension of the solution at a constant temperature. Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear portions of the curve.

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate sample (typically 3-10 mg) into an aluminum DSC pan. Hermetically seal the pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Subject the sample to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over a defined temperature range. The temperature range should encompass the expected thermal transitions.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. The melting point is determined from the peak of the melting endotherm, and the glass transition is observed as a step change in the baseline.

3.2.2. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a material.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA crucible.

-

Instrumentation: Place the crucible onto the TGA's microbalance within the furnace.

-

Atmosphere and Heating Program: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation. Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the beginning of decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum rates of decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate.

Caption: Experimental workflow for the characterization of trehalose monododecanoate.

Structure-Property Relationship of Trehalose Esters

This diagram illustrates how the length of the acyl chain in trehalose fatty acid esters influences their physicochemical properties.

Caption: Influence of acyl chain length on the properties of trehalose esters.

Conclusion

α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate is a versatile nonionic surfactant with a favorable physicochemical profile for a wide range of applications in the pharmaceutical and related industries. Its ability to reduce surface tension, form micelles, and potentially stabilize biological molecules makes it a valuable excipient. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and developers working with this promising molecule. Further research to fully elucidate its properties and expand its applications is warranted.

References

A Technical Guide to the Synthesis and Purification of Dodecyl Trehalose (Trehalose C12) for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methodologies for the synthesis and purification of dodecyl trehalose (Trehalose C12), a non-reducing disaccharide derivative with significant potential in biomedical and pharmaceutical research. The addition of a 12-carbon alkyl chain enhances the lipophilicity of trehalose, facilitating its interaction with cellular membranes and expanding its applications. This document outlines both enzymatic and chemical synthesis routes and details common purification protocols.

Synthesis of Dodecyl Trehalose

The synthesis of this compound, typically as a mono- or di-ester, can be achieved through either enzymatic or chemical pathways. The choice of method depends on the desired regioselectivity, yield, and scalability.

Enzymatic synthesis offers high regioselectivity, often targeting specific hydroxyl groups on the trehalose molecule under mild reaction conditions. Proteases are commonly employed for the esterification of trehalose.

Experimental Protocol: Enzymatic Synthesis of 6-O-Lauroyltrehalose

This protocol is adapted from the protease-catalyzed synthesis of trehalose fatty acid esters.[1]

-

Materials:

-

Trehalose

-

Vinyl laurate (dodecanoate)

-

Protease from Bacillus subtilis

-

Dimethyl formamide (DMF), anhydrous

-

Molecular sieves

-

-

Procedure:

-

Dissolve trehalose and vinyl laurate in anhydrous DMF in a sealed reaction vessel. A typical molar ratio is 1:2 (trehalose:vinyl laurate).

-

Add the protease from Bacillus subtilis to the reaction mixture. The enzyme concentration should be optimized, but a starting point is 10-20 mg/mL.

-

Add activated molecular sieves to the mixture to remove any water, which can lead to hydrolysis of the ester product.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Once the reaction is complete, terminate it by filtering out the enzyme.

-

The crude product in the DMF solution is then carried forward to the purification stage.

-

Chemical synthesis provides a versatile route to various trehalose derivatives, including esters and ethers. This approach typically involves a multi-step process of protecting the hydroxyl groups, coupling the alkyl chain, and subsequent deprotection.

Experimental Protocol: Chemical Synthesis of 6,6'-Di-O-dodecanoyl-trehalose

This protocol is a representative method based on the principles of selective acylation of trehalose.[2][3]

-

Materials:

-

α,α-Trehalose

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dodecanoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Step 1: Selective Protection. Dissolve trehalose in anhydrous pyridine. Add TBDMSCl and imidazole to selectively protect the primary 6 and 6' hydroxyl groups. The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Step 2: Acylation. After workup to isolate the protected trehalose, dissolve it in anhydrous DCM. Add dodecanoyl chloride and pyridine (or another base like DMAP) to the solution. Stir the reaction at room temperature. This step acylates the remaining unprotected hydroxyl groups.

-

Step 3: Deprotection. Once the acylation is complete, remove the solvent. Dissolve the resulting fully substituted trehalose derivative in THF. Add TBAF to selectively remove the TBDMS protecting groups from the 6 and 6' positions.

-

Step 4: Final Acylation. After purification of the intermediate, dissolve it in anhydrous DCM and react it with dodecanoyl chloride and pyridine to acylate the now-free 6 and 6' hydroxyl groups.

-

Step 5: Global Deprotection. Remove all remaining protecting groups (e.g., other acyl groups from Step 2 if necessary) under appropriate conditions (e.g., using sodium methoxide in methanol) to yield the final 6,6'-Di-O-dodecanoyl-trehalose.

-

The crude product is then purified. A simplified synthesis can be achieved by coupling a hydroxyl-protected acid to partially trimethylsilylated trehalose in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3]

-

Purification of Dodecyl Trehalose

Purification is a critical step to isolate the desired this compound derivative from unreacted starting materials, byproducts, and solvents. The primary methods are column chromatography and crystallization.

Experimental Protocol:

-

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Crude this compound product

-

Solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol)

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM.

-

Prepare a silica gel column using a slurry packing method with the initial, non-polar eluent (e.g., hexane or chloroform).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Begin elution with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in chloroform).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. This method has been shown to be effective for resolving diastereomers of trehalose esters.[3]

-

Experimental Protocol:

This protocol is adapted from methods used for the crystallization of trehalose.

-

Materials:

-

Crude this compound product

-

Activated charcoal (optional, for decolorization)

-

Suitable solvent for crystallization (e.g., water, ethanol, or a mixture)

-

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent at an elevated temperature (e.g., 60-80°C) to create a saturated solution. If the solution has color impurities, it can be treated with activated charcoal and then filtered while hot.

-

Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator (e.g., to 5°C). Slow cooling promotes the formation of larger, purer crystals.

-

Optionally, add seed crystals of pure this compound to induce crystallization.

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent. For trehalose dihydrate, drying is typically done at around 40°C under reduced pressure.

-

Data Presentation

The following tables summarize quantitative data related to the synthesis of trehalose and its derivatives as found in the literature.

Table 1: Synthesis Yields for Trehalose Esters

| Product | Synthesis Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 6-Mono-corynomycolate of Trehalose | Chemical | Heptakis-O-(trimethylsilyl)trehalose, DCC, DMAP | 78% | |

| 6,6'-Di-corynomycolate of Trehalose | Chemical | Hexakis-O-(trimethylsilyl)trehalose, DCC, DMAP | 69% | |

| Trehalose (from maltose) | Enzymatic | Recombinant Trehalose Synthase (PmTreS) | 68.1% |

| Trehalose (from maltose) | Enzymatic | Trehalose Synthase (TreM) | 74% | |

Table 2: Purification and Product Characterization

| Compound | Purification Method | Purity Achieved | Analytical Techniques | Reference |

|---|---|---|---|---|

| Trehalose Dihydrate | Crystallization | 99.5% | Transmittance (400 nm) | |

| Trehalose-producing Enzymes | Column Chromatography | Electrophoretically homogeneous | SDS-PAGE, HPLC |

| Trehalose Esters | Silica Gel Column Chromatography | Resolved diastereomers | NMR | |

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Enzymatic synthesis pathway for 6-O-Lauroyltrehalose.

References

- 1. Enzymatic synthesis of trehalose esters having lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of mono- and dideoxygenated α,α-trehalose analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Amphiphilic Properties of Dodecyl Trehaloside Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core amphiphilic properties of dodecyl trehaloside surfactants, a class of non-ionic surfactants with significant potential in pharmaceutical and biotechnological applications. Synthetically derived, these molecules combine the biocompatibility and protein-stabilizing attributes of trehalose with the surface-active properties conferred by a C12 alkyl chain. This document provides a comprehensive overview of their synthesis, physicochemical characteristics, and relevant experimental protocols.

Core Physicochemical Properties

Dodecyl trehaloside (DDTre) surfactants are synthesized by attaching a twelve-carbon alkyl chain to a trehalose headgroup. The position of this linkage on the trehalose molecule results in different structural isomers, each with unique physicochemical properties. The four primary isomers are 2-O-dodecyl-α,α-trehaloside (2-DDTre), 3-O-dodecyl-α,α-trehaloside (3-DDTre), 4-O-dodecyl-α,α-trehaloside (4-DDTre), and 6-O-dodecyl-α,α-trehaloside (6-DDTre). All four isomers exhibit high solubility in water (>10 wt%).[1]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. This property is crucial for applications such as drug solubilization and delivery. The CMC values for dodecyl trehaloside isomers are presented in Table 1.

| Surfactant Isomer | Critical Micelle Concentration (CMC) |

| 2-O-dodecyl-α,α-trehaloside (2-DDTre) | 0.35 mM (0.018%)[2] |

| 3-O-dodecyl-α,α-trehaloside (3-DDTre) | Data not available in the reviewed literature. |

| 4-O-dodecyl-α,α-trehaloside (4-DDTre) | 0.16 mM (0.008%)[1] |

| 6-O-dodecyl-α,α-trehaloside (6-DDTre) | 0.16 mM (0.008%)[1] |

| β-D-dodecyl maltoside (DDM) (for comparison) | 0.16 mM (0.008%)[1] |

| Table 1: Critical Micelle Concentration (CMC) of Dodecyl Trehaloside Isomers. |

Surface Tension

Aggregation Behavior and Micelle Size

Above the CMC, dodecyl trehaloside molecules form micelles. The size and polydispersity of these micelles are influenced by the isomeric form of the surfactant. Dynamic Light Scattering (DLS) has been used to determine the hydrodynamic radii of these micelles, as detailed in Table 2.

| Surfactant Isomer | Mean Hydrodynamic Radius (Rh) of Micelles | Micelle Characteristics |

| 2-O-dodecyl-α,α-trehaloside (2-DDTre) | 2.9 nm | Forms smaller micelles, suggesting a larger surface curvature. |

| 3-O-dodecyl-α,α-trehaloside (3-DDTre) | 3.3 nm | Similar in size and distribution to 6-DDTre and DDM. |

| 4-O-dodecyl-α,α-trehaloside (4-DDTre) | Not explicitly stated, but described as forming the largest and most polydisperse micelles. | Forms the largest and most polydisperse micelles among the isomers. |

| 6-O-dodecyl-α,α-trehaloside (6-DDTre) | 3.4 nm | Similar in size and distribution to 3-DDTre and DDM. |

| β-D-dodecyl maltoside (DDM) (for comparison) | 3.4 nm | Forms micelles of a similar size to the 3- and 6-isomers of DDTre. |

| Table 2: Aggregation Behavior and Micelle Size of Dodecyl Trehaloside Isomers. |

Synthesis of Dodecyl Trehaloside Isomers

The synthesis of the four primary isomers of dodecyl trehaloside can be achieved through a multi-step chemical process, starting from α,α-trehalose. The general workflow involves selective protection of the hydroxyl groups on the trehalose molecule, followed by alkylation with a dodecyl group, and subsequent deprotection to yield the final surfactant. A divergent synthesis approach allows for the production of different isomers from a common intermediate.

Biocompatibility and Cytotoxicity

Trehalose itself is known for its biocompatibility and is used in various pharmaceutical formulations. While specific cytotoxicity data for the individual synthetic dodecyl trehaloside isomers on cell lines such as HeLa or fibroblasts is not extensively available in the reviewed literature, studies on microbially-derived trehalose lipids provide some insights. For instance, a succinoyl trehalose lipid from Rhodococcus sp. was found to be less toxic than sodium dodecyl sulfate (SDS). Some trehalose lipids have been shown to possess hemolytic activity, causing the lysis of red blood cells, often at concentrations below their CMC. The mechanism is suggested to be a colloid-osmotic lysis due to the formation of pores in the erythrocyte membrane. It is important to note that the structure of these microbial trehalose lipids can be more complex than the synthetic C12 surfactants, which may influence their biological activity. Further in vitro cytotoxicity studies, such as MTT assays on relevant cell lines, are necessary to fully characterize the safety profile of synthetic dodecyl trehaloside isomers for drug delivery applications.

Applications in Drug Development and Protein Stabilization

The unique properties of trehalose make its surfactant derivatives promising candidates for various applications in drug development.

Drug Delivery

The micelle-forming capability of dodecyl trehalosides makes them suitable for the solubilization and encapsulation of poorly water-soluble drugs, potentially enhancing their bioavailability. The non-ionic nature of these surfactants is generally associated with lower toxicity compared to their ionic counterparts, which is a significant advantage in pharmaceutical formulations.

Protein Stabilization

Trehalose is a well-known bioprotectant that can stabilize proteins against various stresses, including thermal denaturation and lyophilization. Sugar-based surfactants, including dodecyl trehalosides, are thought to stabilize proteins through several mechanisms:

-

Preferential Exclusion: The surfactant molecules are preferentially excluded from the protein surface, which favors the more compact, native state of the protein.

-

Water Replacement: During drying processes like lyophilization, the hydroxyl groups of the trehalose headgroup can replace water molecules in the protein's hydration shell, preserving its native conformation.

-

Surface Competition: As surface-active molecules, they can compete with proteins for adsorption at interfaces (e.g., air-water), thereby preventing surface-induced unfolding and aggregation.

-

Direct Interaction: The surfactant can interact with hydrophobic patches on the protein surface, preventing protein-protein aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the amphiphilic properties of dodecyl trehaloside surfactants.

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a liquid by determining the force exerted on a platinum plate at the liquid-air interface. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.

Materials and Equipment:

-

Tensiometer equipped with a Wilhelmy plate (e.g., Krüss, Biolin Scientific).

-

High-purity dodecyl trehaloside isomer.

-

High-purity water (e.g., Milli-Q).

-

Glass or PTFE sample vessel.

-

Magnetic stirrer and stir bar.

-

Micropipettes.

Procedure:

-

Preparation:

-

Thoroughly clean the Wilhelmy plate by flaming it to red heat (for platinum plates) to remove organic contaminants.

-

Clean the sample vessel with a suitable solvent (e.g., ethanol, acetone) and rinse thoroughly with high-purity water.

-

Prepare a concentrated stock solution of the dodecyl trehaloside isomer in high-purity water.

-

-

Measurement:

-

Place a known volume of high-purity water into the sample vessel and place it on the tensiometer's sample stage.

-

Immerse the Wilhelmy plate into the water to a depth of 2-5 mm.

-

Measure the surface tension of the pure water.

-

Incrementally add small volumes of the concentrated surfactant stock solution to the water in the vessel, ensuring thorough mixing with a magnetic stirrer after each addition.

-

Allow the solution to equilibrate for a few minutes before each measurement.

-

Record the surface tension at each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau where the surface tension is relatively constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius of the micelles.

Materials and Equipment:

-

DLS instrument (e.g., Malvern Zetasizer).

-

Dodecyl trehaloside surfactant solution at a concentration above the CMC (typically 2-10 times the CMC).

-

High-purity water or buffer, filtered through a 0.22 µm filter.

-

Disposable or quartz cuvettes.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Prepare a solution of the dodecyl trehaloside isomer in filtered high-purity water or buffer at the desired concentration.

-

Filter the sample directly into a clean, dust-free cuvette using a syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

-

Allow the sample to equilibrate to the set temperature within the instrument.

-

-

Measurement:

-

Perform the DLS measurement according to the instrument's instructions. This typically involves multiple runs to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations.

-

This function is then used to calculate the translational diffusion coefficient (D).

-

The hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

The software will typically provide the size distribution by intensity, volume, and number. The z-average diameter and polydispersity index (PDI) are key parameters to report.

-

Assessment of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. For a protein solution, a DSC thermogram reveals the thermal transition midpoint (Tm), which is an indicator of the protein's conformational stability. The effect of surfactants on protein stability can be assessed by comparing the Tm of the protein with and without the addition of the surfactant.

Materials and Equipment:

-

Differential Scanning Calorimeter.

-

Protein of interest.

-

Dodecyl trehaloside surfactant.

-

Buffer solution.

-

Degassing station.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the protein in the desired buffer at a known concentration (typically 1-2 mg/mL).

-

Prepare a second sample of the protein at the same concentration, but with the addition of the dodecyl trehaloside surfactant at the desired concentration.

-

Prepare a reference solution containing only the buffer (and surfactant for the second sample) to match the sample matrix.

-

Degas all solutions before loading into the DSC cells to prevent bubble formation during the scan.

-

-

Measurement:

-

Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.

-

Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1°C/min).

-

Perform the thermal scan, recording the differential heat flow between the sample and reference cells.

-

-

Data Analysis:

-

Subtract the baseline from the thermogram to obtain the heat capacity profile of the protein unfolding transition.

-

The peak of the transition curve corresponds to the thermal transition midpoint (Tm).

-

Compare the Tm of the protein in the presence and absence of the surfactant. An increase in Tm indicates that the surfactant has a stabilizing effect on the protein's thermal stability.

-

Conclusion

Dodecyl trehaloside surfactants represent a versatile class of non-ionic surfactants with promising amphiphilic properties for applications in drug delivery and protein stabilization. Their synthetic accessibility allows for the creation of different isomers with tunable physicochemical characteristics. While further research is needed to fully elucidate the surface tension properties and in vitro cytotoxicity of all isomers, the available data on their CMC, micelle size, and the known biocompatibility of trehalose underscore their potential as high-performance, biocompatible excipients in the pharmaceutical industry. The experimental protocols provided in this guide offer a framework for the continued characterization and application of these novel surfactants.

References

A Technical Guide to the Discovery and History of Trehalose-Based Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has long been recognized for its remarkable bioprotective properties, enabling organisms to withstand extreme environmental stresses such as desiccation and freezing.[1] The discovery of trehalose dates back to 1832 by H.A.L. Wiggers, and it was later isolated and named in 1859 by Marcellin Berthelot from "trehala manna," a substance produced by weevils.[2][3] Beyond its role as an energy source and stress protectant in various organisms, the unique chemical structure of trehalose has made it a foundational molecule for the development of novel surfactants.[4][5] These trehalose-based surfactants, which combine the hydrophilic nature of the trehalose headgroup with a hydrophobic lipid tail, have garnered significant interest in recent decades for their potential applications in drug delivery, biotechnology, and cosmetics due to their biocompatibility and unique physicochemical properties.

This technical guide provides an in-depth overview of the discovery, history, synthesis, and characterization of trehalose-based surfactants, with a focus on their applications in the pharmaceutical and life sciences.

Discovery and History of Trehalose-Based Surfactants

The journey of trehalose-based surfactants began with the study of glycolipids produced by various microorganisms. Notably, species of Rhodococcus, Mycobacterium, and Corynebacterium were found to produce trehalolipids, where trehalose is esterified with mycolic acids. One of the most well-known of these is trehalose dimycolate (TDM), also known as cord factor, a virulent component of the Mycobacterium tuberculosis cell wall. The structural elucidation of these naturally occurring trehalose lipids paved the way for the synthetic exploration of trehalose-based surfactants.

The initial synthesis of trehalose fatty acid esters was driven by the desire to create biocompatible and biodegradable surfactants. Early methods often involved chemical synthesis, which could be complex and sometimes lacked regioselectivity. A significant advancement came with the use of enzymatic synthesis, particularly employing lipases. This chemoenzymatic approach offers a more environmentally friendly and highly selective method for producing trehalose-based surfactants, allowing for the specific acylation of the primary hydroxyl groups of the trehalose molecule.

Physicochemical Properties

The amphiphilic nature of trehalose-based surfactants imparts on them the ability to self-assemble in solution, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter that dictates the surfactant's behavior and efficacy in various applications.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of trehalose-based surfactants, providing a comparative overview of their properties.

| Surfactant | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) | Method of Determination | Reference |

| 6-O-monocaprinoyl-α,α-trehalose | C10 | ~0.01% (m/V) | Not Specified | |

| 6-O-monolauroyl-α,α-trehalose | C12 | ~0.001-0.01% (m/V) | Not Specified | |

| Trehalose tetraester (from Rhodococcus sp. 51T7) | C9-C11 | 0.037 g/L | Not Specified | |

| Trehalose Lipid (from Rhodococcus fascians BD8) | Not Specified | 0.140 mg/mL | Surface Tension |

| Surfactant | Cell Line | EC50 (mM) | Reference |

| C8TreSuc | NIH-3T3 | > 11.2 | |

| C10TreSuc | NIH-3T3 | 1.84 | |

| C12TreSuc | NIH-3T3 | 0.61 | |

| C14TreSuc | NIH-3T3 | 0.28 | |

| C16TreSuc | NIH-3T3 | 0.23 | |

| C18:1TreSuc | NIH-3T3 | 0.40 | |

| Polysorbate 80 (PS80) | NIH-3T3 | 0.96 |

Experimental Protocols

Synthesis of Trehalose Monomycolate (A Representative Protocol)

This protocol is adapted from a simplified synthesis of 6-mono- and 6,6'-di-corynomycolate esters of α,α-trehalose.

Materials:

-

Hexakis-O-(trimethylsilyl)trehalose

-

(2-RS,3-RS)-3-hydroxy-2-tetradecyloctadecanoic acid (DL-corynomycolic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Tetrabutylammonium fluoride-trifluoroacetic acid in oxolane

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve hexakis-O-(trimethylsilyl)trehalose (1 equivalent) and DL-corynomycolic acid (1 equivalent) in anhydrous DCM.

-

Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Trehalose Monomycolate:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient).

-

-

Deprotection:

-

Dissolve the purified, protected trehalose monomycolate in methanol.

-

Add a catalytic amount of K2CO3 and stir at room temperature until the desilylation is complete (monitored by TLC).

-

Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 resin).

-

Filter and concentrate the solution.

-

Further treat with tetrabutylammonium fluoride-trifluoroacetic acid in oxolane to remove any remaining silyl groups.

-

-

Final Purification:

-

Purify the final product by silica gel column chromatography to obtain the pure trehalose monomycolate.

-

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This is a common method for determining the CMC of surfactants.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

High-purity water

-

Trehalose-based surfactant

-

Glassware

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the trehalose-based surfactant in high-purity water at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize contamination.

-

Ensure the temperature is kept constant throughout the measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

Visualizations

Experimental Workflow for Synthesis and Characterization of Trehalose-Based Surfactants

Caption: Workflow for the synthesis and characterization of trehalose-based surfactants.

Signaling Pathway of Trehalose Dimycolate (TDM) in Host Cells

Caption: Simplified signaling pathway of TDM interaction with host cells.

Conclusion

Trehalose-based surfactants represent a versatile and promising class of biomolecules with significant potential in various scientific and industrial fields. Their history is rooted in the study of natural microbial products and has evolved through advances in synthetic chemistry, particularly enzymatic methods. The unique physicochemical properties of these surfactants, such as their low critical micelle concentrations and biocompatibility, make them attractive candidates for applications in drug delivery, as stabilizers for proteins and as excipients in pharmaceutical formulations. Further research into the structure-activity relationships of these molecules will undoubtedly unlock new applications and solidify their role as valuable tools for researchers, scientists, and drug development professionals.

References

The Role of Amphiphilic Trehalose Derivatives in Cryopreservation: A Technical Guide to Trehalose C12

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs, for applications in research, regenerative medicine, and drug development. The process, however, introduces significant stresses, primarily the formation of damaging ice crystals and osmotic imbalances, which can compromise cell viability and function. While traditional cryoprotectants like dimethyl sulfoxide (DMSO) are effective, their inherent toxicity limits their application. Trehalose, a naturally occurring disaccharide, has emerged as a promising non-toxic alternative, offering excellent cryoprotective properties. However, its low permeability across cell membranes has been a significant hurdle. To address this, researchers have explored modifications of the trehalose molecule to enhance its interaction with and penetration into cells. This technical guide focuses on the role of amphiphilic trehalose derivatives, specifically 6-O-lauroyl-α,α-trehalose (Trehalose C12), as advanced cryoprotectants. By attaching a lauroyl (C12) fatty acid chain to the trehalose molecule, its amphiphilicity is increased, facilitating better interaction with the cell membrane and potentially improving cryopreservation outcomes. While direct research on this compound for cryopreservation is emerging, this guide will draw upon findings from closely related amphiphilic trehalose derivatives, such as oleyl-trehalose, to provide a comprehensive overview of the current understanding, potential mechanisms, and practical considerations for its use.

Core Concepts and Mechanisms of Action

The cryoprotective effects of trehalose and its derivatives are multifactorial, involving both extracellular and intracellular mechanisms. The addition of a lipid chain, as in this compound, introduces a novel mode of action centered on its amphiphilic nature.

1. The Water Replacement Hypothesis: During dehydration, as water is removed from the cellular environment during freezing, trehalose can replace water molecules, forming hydrogen bonds with proteins and lipids. This helps to maintain their native conformation and prevent denaturation and fusion.

2. The Vitrification Hypothesis: Trehalose increases the glass transition temperature of the cryopreservation solution. This promotes the formation of a glassy, amorphous state at lower temperatures, which prevents the formation of damaging ice crystals.

3. Membrane Interaction and Stabilization: This is a key proposed mechanism for amphiphilic derivatives like this compound. The lipid tail can anchor the molecule to the cell membrane, localizing the protective trehalose moiety at the cell surface. This can stabilize the lipid bilayer, modulate membrane fluidity, and prevent phase transitions and fusion events that occur during freezing and thawing.[1]

4. Enhanced Cellular Uptake: The amphiphilic nature of this compound may facilitate its transport across the cell membrane, leading to higher intracellular concentrations. Intracellular trehalose is crucial for protecting internal organelles and macromolecules.[2]

Quantitative Data on the Efficacy of Amphiphilic Trehalose Derivatives

While specific data for this compound is limited in the current literature, a study on a similar derivative, oleyl-trehalose, provides valuable insights into the potential efficacy of such compounds. The following table summarizes the key quantitative findings from a study on the cryopreservation of hepatocytes using oleyl-trehalose in combination with DMSO.[1]

| Cell Type | Cryoprotectant Condition | Viable Cell Count (cells/well) | Albumin Secretion (µ g/day/10^6 cells) | EROD Activity (pmol/min/mg protein) | Ammonia Metabolism (µg/dL) |

| Hepatocytes | Fresh (Control) | 2.0 x 10^5 | 25.0 | 10.0 | 50.0 |

| Cryopreserved with 5% DMSO | 0.5 x 10^5 | 5.0 | 2.0 | 150.0 | |

| Cryopreserved with 5% DMSO + 16 µM Oleyl-Trehalose | 1.5 x 10^5 | 20.0 | 8.0 | 75.0 |

EROD: Ethoxyresorufin-O-deethylase, an indicator of cytochrome P450 activity.

These data indicate that the addition of an amphiphilic trehalose derivative significantly improves post-thaw viability and preserves critical cellular functions compared to using DMSO alone.

Experimental Protocols

The following protocols are based on methodologies reported for trehalose and its derivatives in cryopreservation. Researchers should optimize these protocols for their specific cell type and application.

Protocol 1: Synthesis of 6-O-lauroyl-α,α-trehalose (this compound)

This protocol is a general representation of the enzymatic synthesis of trehalose esters.

Materials:

-

Trehalose

-

Lauroyl chloride

-

Pyridine (as solvent and catalyst)

-

Appropriate buffer solutions

-

Lipase enzyme (e.g., from Candida antarctica)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve trehalose in pyridine at a controlled temperature (e.g., 0-5°C).

-

Slowly add lauroyl chloride to the solution while stirring. The molar ratio of trehalose to lauroyl chloride should be optimized to favor mono-acylation.

-

Allow the reaction to proceed for a specified time (e.g., several hours to days) at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or methanol).

-

Remove the solvent under reduced pressure.

-

Purify the product using silica gel column chromatography with a suitable solvent gradient to separate the desired 6-O-lauroyl-α,α-trehalose from unreacted trehalose and di-acylated byproducts.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Cryopreservation of Adherent Cells Using this compound

This protocol is a generalized procedure and should be adapted for specific cell lines.

Materials:

-

Adherent cells cultured to 80-90% confluency

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Complete cell culture medium

-

Cryopreservation medium: Basal medium supplemented with a final concentration of this compound (concentration to be optimized, e.g., in the µM to mM range) and potentially a low concentration of DMSO (e.g., 2-5%).

-

Cryovials

-

Controlled-rate freezer or isopropanol freezing container (e.g., "Mr. Frosty")

-

Liquid nitrogen storage tank

-

Water bath at 37°C

Procedure:

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash the cell monolayer with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Cryopreservation:

-

Resuspend the cell pellet in the pre-chilled cryopreservation medium containing this compound at the desired concentration.

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C/minute to -80°C, or in an isopropanol freezing container and place it in a -80°C freezer overnight.

-

Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

-

-

Thawing:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

-

Centrifuge the cells to remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh culture medium and plate in a new culture vessel.

-

Incubate the cells and monitor for attachment and proliferation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of this compound Cryoprotection

Caption: Proposed cryoprotective mechanism of this compound.

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for assessing this compound cryoprotection.

Conclusion and Future Directions

Amphiphilic trehalose derivatives, such as the conceptual this compound, represent a promising new class of cryoprotectants. By combining the known protective effects of trehalose with enhanced membrane interaction, these molecules have the potential to significantly improve the outcomes of cell cryopreservation, particularly for sensitive cell types, and may allow for a reduction in the concentration of toxic cryoprotectants like DMSO.

The preliminary data from related compounds are encouraging, demonstrating improved cell viability and functional recovery post-thaw. However, further research is critically needed to:

-

Synthesize and characterize this compound specifically for cryopreservation applications.

-

Conduct comprehensive studies to determine its efficacy across a wide range of cell types.

-

Elucidate the precise mechanisms of its cryoprotective action, including its interaction with the cell membrane and its cellular uptake dynamics.

-

Investigate its impact on cellular signaling pathways that are activated during the stress of cryopreservation.

-

Develop and optimize detailed cryopreservation protocols for various cell types using this compound.

Addressing these research gaps will be crucial for the translation of this promising technology from the laboratory to clinical and industrial applications, ultimately advancing the fields of cell therapy, regenerative medicine, and drug discovery.

References

The Core Biological Activities of Trehalose C12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide composed of two glucose units, has garnered significant attention for its multifaceted biological activities, including the induction of autophagy, neuroprotection, and anti-inflammatory effects.[1][2][3][4][5] This technical guide focuses on Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate), a lauroyl ester of trehalose. While research on this compound is not as extensive as that on its parent molecule, existing evidence suggests it retains and potentially modulates the core biological functions of trehalose, with the added characteristic of being a disaccharide-based surfactant. This document synthesizes the current understanding of the biological activities of trehalose and contextualizes them for this compound, providing a foundation for further research and development.

Core Biological Activities

The primary biological activities associated with trehalose, and by extension potentially with this compound, revolve around cellular homeostasis and stress response. These activities are often interconnected and include autophagy induction, anti-inflammatory effects, and neuroprotection.

Autophagy Induction

A substantial body of evidence supports trehalose as a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins. This process is crucial for maintaining cellular health and is implicated in a variety of diseases, including neurodegenerative disorders. Notably, trehalose is reported to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.

The primary mechanism of trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Trehalose is thought to promote the translocation of TFEB from the cytoplasm to the nucleus, where it activates the expression of autophagy- and lysosome-related genes. One study suggests that trehalose esters, including this compound, can induce the expression of autophagy-related proteins in human cancer cell lines.

Caption: Proposed anti-inflammatory mechanism of this compound.

Neuroprotection

The neuroprotective effects of trehalose are well-documented, particularly in the context of neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Huntington's diseases. Trehalose is believed to exert its neuroprotective effects through multiple mechanisms:

-

Induction of Autophagy: By enhancing the clearance of misfolded protein aggregates.

-

Protein Stabilization: Acting as a chemical chaperone to prevent protein denaturation and aggregation.

-

Reduction of Oxidative Stress: Scavenging free radicals and protecting cellular components from oxidative damage.

Given that this compound is a derivative of trehalose, it is plausible that it shares these neuroprotective properties.

dot

Caption: Multifactorial neuroprotective mechanisms of this compound.

Quantitative Data

Specific quantitative data for the biological activities of this compound are scarce in the publicly available literature. The majority of studies provide qualitative descriptions or focus on the physicochemical properties of trehalose esters. However, data from studies on trehalose can provide a valuable reference point.

Table 1: Summary of Quantitative Data for Trehalose

| Biological Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated human peripheral blood mononuclear cells | Trehalose (1-50 mM) dose-dependently decreased the expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. | |

| Anti-inflammatory | RAW 264.7 Macrophages | Trehalose significantly inhibited the production of IL-6 (14.74 ± 0.23 ng/mL) compared to sucrose (23.05 ± 2.77 ng/mL). | |

| Neuroprotection | In vitro retinal cell insults | 70mM trehalose was significantly neuroprotective in cobalt chloride (IC50: 520.9μM vs vehicle 390.24μM) and glutamate (IC50: 4.761mM vs vehicle 3.231mM) insults. | |

| Autophagy Induction | Human corneal epithelial cells | 1.0% trehalose showed the most suppression of proinflammatory mediators. |

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound for assessing its biological activities are not widely published. The following are generalized protocols for key assays, which can be adapted for use with this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound or its ability to protect cells from a toxic insult.

Workflow:

dot

Caption: Workflow for assessing cell viability using the MTS assay.

Methodology:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in culture medium).

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate vehicle controls.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Autophagy Induction Assay (LC3B Immunofluorescence)

This method visualizes the formation of autophagosomes, a key step in autophagy, by detecting the localization of LC3B protein.

Workflow:

dot

Caption: Workflow for visualizing autophagy by LC3B immunofluorescence.

Methodology:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with this compound at various concentrations and for different time points. Include positive (e.g., rapamycin) and negative controls.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against LC3B overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell.

Anti-inflammatory Assay (Cytokine Measurement by ELISA)

This assay quantifies the levels of pro-inflammatory cytokines released by cells in response to an inflammatory stimulus, and the modulatory effect of a test compound.

Workflow:

dot

Caption: Workflow for measuring cytokine levels using ELISA.

Methodology:

-

Seed immune cells (e.g., macrophages like RAW 264.7) in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Conclusion and Future Directions

This compound, a lauroyl ester of trehalose, is a promising molecule with potential biological activities that mirror and possibly expand upon its parent compound. While its primary characterization has been as a surfactant for biochemical applications, preliminary evidence and the well-established functions of trehalose suggest its involvement in autophagy induction, anti-inflammatory responses, and neuroprotection. The addition of the C12 fatty acid chain may influence its membrane permeability and interaction with cellular components, potentially altering its bioavailability and efficacy.

Further in-depth research is imperative to delineate the specific mechanisms of action of this compound. Future studies should focus on:

-

Directly assessing the biological activities of this compound in various cell and animal models.

-

Generating quantitative data to establish dose-response relationships and efficacy.

-

Developing and publishing detailed experimental protocols to ensure reproducibility.

-

Investigating the impact of the C12 acyl chain on the molecule's biological functions compared to unmodified trehalose.

A thorough understanding of the basic biological activities of this compound will be instrumental for its potential development as a therapeutic agent in a range of diseases.

References

- 1. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trehalose: Neuroprotective Effects and Mechanisms-An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate (Trehalose C12)

CAS Number: 64622-91-9

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, commonly known as Trehalose C12 or Trehalose 6-dodecanoate. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this unique amphiphilic disaccharide.

Core Properties

This compound is a non-ionic surfactant and a derivative of trehalose, a naturally occurring disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond.[1] The addition of a C12 alkyl chain (dodecanoate) to one of the 6-hydroxyl groups of trehalose imparts amphiphilic properties to the molecule, making it a valuable tool in various biochemical and pharmaceutical applications.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64622-91-9 | [4] |

| Synonyms | Trehalose 6-dodecanoate, TreC12, α,α-Trehalose 6-laurate | |

| Molecular Formula | C₂₄H₄₄O₁₂ | |

| Molecular Weight | 524.6 g/mol | |

| Appearance | White to off-white solid | |

| Critical Micelle Concentration (CMC) | 0.15 mM | |

| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS pH 7.2 (≥10 mg/ml); Sparingly soluble in Ethanol (1-10 mg/ml) |

Bioactivity

Recent studies have highlighted the bioactive potential of trehalose fatty acid esters, including antimicrobial and anti-inflammatory properties.

| Bioactivity | Measurement | Organism/Cell Line | Value | Reference |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 0.45 mM (for Trehalose monolaurate) | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 16 mM (for Trehalose dicaprylate) | |

| Anti-biofilm | Inhibition of biofilm formation | Staphylococcus aureus | 86.25% at 99.2 mM (for Trehalose monocaprylate) |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.

Enzymatic Synthesis Workflow

A general workflow for the enzymatic synthesis of this compound is depicted below. This process typically involves the acylation of trehalose with a lauric acid derivative catalyzed by a lipase.

Caption: General workflow for the enzymatic synthesis and purification of this compound.

Experimental Protocol: Enzymatic Synthesis

The following is a representative protocol for the lipase-catalyzed synthesis of trehalose monolaurate, adapted from literature on trehalose fatty acid esters.

-

Reactant Preparation: Dissolve trehalose and lauric acid (or an activated form like vinyl laurate) in a suitable organic solvent (e.g., tert-butyl alcohol or acetone). A typical molar ratio of trehalose to lauric acid could be 1:5 to ensure mono-esterification is favored.

-

Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reactant solution. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 4-24 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of reactants.

-

Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the desired monoester from unreacted starting materials and any diester byproducts.

-

Characterization: The purified this compound can be characterized by techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

Solubilization of Membrane Proteins

This compound's primary application is as a mild, non-ionic detergent for the solubilization and stabilization of membrane proteins. Its structure, with a hydrophilic trehalose headgroup and a hydrophobic C12 tail, allows it to form micelles that can extract membrane proteins from the lipid bilayer while preserving their native conformation and function.

Caption: Mechanism of membrane protein solubilization by this compound.

Experimental Protocol: Membrane Protein Solubilization

-

Membrane Preparation: Isolate cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.

-

Solubilization Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors and the desired concentration of this compound. The concentration of this compound should be above its CMC (0.15 mM). A common starting point is a concentration range of 1-2% (w/v).

-

Solubilization: Resuspend the isolated membranes in the solubilization buffer and incubate with gentle agitation (e.g., on a rocker or rotator) for a specific time (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for the extraction of the membrane protein.

-

Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the non-solubilized membrane fragments and cellular debris.

-

Purification: The supernatant, containing the solubilized membrane protein in this compound micelles, can then be subjected to standard protein purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound in all subsequent purification buffers to maintain the solubility and stability of the protein.

Potential Anti-Inflammatory Agent

Trehalose and its derivatives have been shown to possess anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Trehalose has been observed to inhibit the degradation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Drug Development and Delivery

The amphiphilic nature of this compound also makes it a candidate for use in drug delivery systems, such as in the formation of nanoparticles or liposomes for the encapsulation and targeted delivery of therapeutic agents. Its biocompatibility and the protective properties of the trehalose moiety against cellular stress further enhance its potential in pharmaceutical formulations. For instance, trehalose has been investigated for its ability to protect proteins and cells from damage during desiccation and freezing.

References

Methodological & Application

Application Notes and Protocols for Trehalose C12 in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is essential for understanding their function and for structure-based drug design. For many proteins, particularly membrane proteins, achieving a crystalline state is challenging due to their inherent instability and hydrophobicity. Detergents are amphipathic molecules that are crucial for solubilizing, stabilizing, and ultimately crystallizing membrane proteins.[1][2][3][4] Trehalose, a naturally occurring disaccharide, is a well-known bioprotectant that stabilizes proteins against various stresses, including heat, desiccation, and freezing.[5] This has led to the development of trehalose-based detergents, such as dodecyl trehalosides (referred to here as Trehalose C12), which combine the detergent properties of a C12 alkyl chain with the protein-stabilizing effects of a trehalose headgroup.

These application notes provide a comprehensive overview and a general protocol for the use of this compound in protein crystallization, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

The Role of Detergents in Membrane Protein Crystallization